Antimony(III) n-butoxide

Description

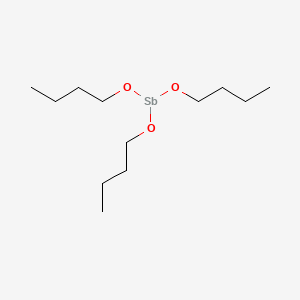

Antimony(III) n-butoxide (C₁₂H₂₇O₃Sb, MW 341.1 g/mol) is a liquid alkoxide of antimony in the +3 oxidation state. This compound is synthesized from antimony trioxide (Sb₂O₃) and n-butanol, serving as a precursor for antimony nanoparticles (Sb NPs) in advanced materials, particularly in lithium/sodium-ion battery anodes. Its liquid state enables homogeneous mixing with methacrylate resins, facilitating the creation of Sb/C nanocomposites through carbothermal reduction during pyrolysis . Industrial applications include catalysis in polymer synthesis (e.g., polyesters) and semiconductor manufacturing .

Properties

Molecular Formula |

C12H27O3Sb |

|---|---|

Molecular Weight |

341.10 g/mol |

IUPAC Name |

tributyl stiborite |

InChI |

InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

InChI Key |

YGBFTDQFAKDXBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Sb](OCCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

- Antimony(III) n-butoxide can be synthesized by reacting antimony trichloride (SbCl₃) with n-butanol (C₄H₉OH).

- The reaction proceeds as follows:

SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl

- Industrial production typically involves controlled reactions between antimony compounds and butanol under specific conditions.

Chemical Reactions Analysis

Hydrolysis with Water

Antimony(III) n-butoxide reacts readily with water, undergoing hydrolysis to form antimony oxides and n-butanol. This reaction is critical for its handling and storage, as moisture exposure leads to decomposition:

Reaction Data

| Condition | Reactants | Products | References |

|---|---|---|---|

| Room temperature | Sb(OC₄H₉)₃, H₂O | Sb₂O₃, n-butanol |

-

Mechanism : The reaction proceeds via nucleophilic attack of water on the antimony center, releasing butanol and forming antimony trioxide (Sb₂O₃) as a stable product .

Thermal Decomposition

At elevated temperatures (>110°C), Sb(OC₄H₉)₃ decomposes into antimony oxides and volatile organic compounds. This property is exploited in chemical vapor deposition (CVD) and nanoparticle synthesis:

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Residual Mass (%) | Major Products | References |

|---|---|---|---|

| 110–230 | <1% | Sb₂O₃, gaseous organics |

-

Safety Note : Decomposition releases flammable n-butanol and toxic antimony fumes, requiring controlled environments .

Carbothermal Reduction

Sb(OC₄H₉)₃ serves as a precursor for antimony nanoparticles via carbothermal reduction. When heated in an inert atmosphere (Ar/H₂) with a carbon source (e.g., methacrylate resin), it forms Sb nanoparticles embedded in a carbon matrix:

Catalytic Performance

| Reaction Type | Substrate | Efficiency | References |

|---|---|---|---|

| Esterification | Carboxylic acids | High yield (>90%) | |

| Polymerization | Diacids/diols | Controlled kinetics |

Scientific Research Applications

Thin Film Deposition

Antimony(III) n-butoxide is primarily utilized as a precursor in the deposition of antimony oxide thin films. This process is crucial for various electronic and optoelectronic applications.

- Chemical Vapor Deposition (CVD) : Antimony(III) n-butoxide can be employed in atmospheric pressure CVD processes to produce antimony oxide films. Studies indicate that films can be deposited at temperatures ranging from 500 to 550 °C, yielding high-quality SbO (senarmonite) thin films suitable for electronic devices .

- Properties of Thin Films : The thin films produced exhibit desirable electrical and optical properties, making them suitable for applications in sensors, transistors, and photovoltaic cells .

Organometallic Chemistry

In organometallic chemistry, Antimony(III) n-butoxide serves as a key reagent for synthesizing various organometallic compounds.

- Reactivity : The compound reacts with different ligands to form stable complexes that can be utilized in catalysis and material science. For instance, it has been used to create Sb(V) complexes which exhibit unique supramolecular properties .

- Applications in Catalysis : Antimony(III) n-butoxide has been explored as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules where traditional catalysts may not be effective.

Photovoltaic Applications

The compound also finds significant applications in the field of photovoltaics, particularly in the development of new materials for solar cells.

- Role as a Precursor : In the fabrication of perovskite solar cells, Antimony(III) n-butoxide is used to create antimony oxide layers that enhance the efficiency and stability of solar cells .

- Research Findings : Recent studies have shown that incorporating antimony oxide into solar cell structures can lead to improved charge transport properties and overall device efficiency .

- Thin Film Production : A study demonstrated the successful deposition of antimony oxide thin films using Antimony(III) n-butoxide as a precursor via CVD methods, achieving uniform coatings suitable for electronic applications .

- Catalytic Applications : Research highlighted the effectiveness of Antimony(III) n-butoxide in catalyzing organic reactions, showcasing its potential to facilitate complex synthesis pathways that are otherwise challenging .

- Photovoltaic Efficiency : Investigations into perovskite solar cells revealed that integrating antimony oxide layers significantly enhanced device performance, achieving efficiencies exceeding 23% under optimal conditions .

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular components, affecting pathways related to cell growth and survival.

Comparison with Similar Compounds

Key Differences :

- Structure and Reactivity : Sb₂O₃ is a white crystalline solid with amphoteric properties, soluble in hydrochloric acid and bases but insoluble in dilute sulfuric acid. In contrast, Sb(III) n-butoxide is a liquid alkoxide with covalent Sb–O bonds, enabling facile integration into organic matrices .

- Applications : Sb₂O₃ is a flame retardant in plastics and textiles, while Sb(III) n-butoxide is specialized in synthesizing Sb NPs for energy storage. Sb₂O₃ requires prolonged reaction times and solid-state polymerization (SSP) to achieve comparable catalytic efficiency in polymer synthesis .

- Toxicity: Sb(III) compounds, including Sb₂O₃, are tenfold more toxic than Sb(V) species. Sb(III) n-butoxide carries hazard codes H302+H332 (harmful if ingested or inhaled), whereas Sb₂O₃ is classified as a suspected carcinogen (H351) .

| Property | Antimony(III) n-Butoxide | Antimony Trioxide |

|---|---|---|

| Physical State | Liquid | Crystalline Solid |

| Solubility in Water | Slow dissolution | Slightly soluble |

| Primary Use | Battery anodes, catalysis | Flame retardants |

| Toxicity (Hazard Code) | H302+H332 (Xn) | H351 (Suspected carcinogen) |

Titanium(IV) Tetra(n-Butoxide)

Key Differences :

- Catalytic Efficiency: Titanium(IV) tetra(n-butoxide) outperforms Sb(III) n-butoxide in polycondensation reactions (e.g., poly(ethylene furanoate)), achieving higher intrinsic viscosity ([η]) in shorter reaction times. However, Sb(III) n-butoxide remains viable for applications requiring post-SSP treatments .

- Chemical Behavior: Titanium alkoxides hydrolyze violently with water, whereas Sb(III) n-butoxide dissolves slowly, enabling controlled nanoparticle synthesis .

| Property | Antimony(III) n-Butoxide | Titanium(IV) Tetra(n-Butoxide) |

|---|---|---|

| Reaction Time (Polymer Synthesis) | Prolonged (requires SSP) | Shorter (high efficiency) |

| Hydrolysis Reactivity | Slow | Violent |

| Hazard Profile | H302+H332 | H314 (Skin corrosion) |

Antimony Trichloride (SbCl₃)

Key Differences :

- Reactivity : SbCl₃ is hygroscopic and reacts exothermically with water, forming hydrochloric acid and antimony oxychloride. Sb(III) n-butoxide, though moisture-sensitive, undergoes slower hydrolysis, making it preferable for solution-based syntheses .

- Applications: SbCl₃ is used in chemical doping and pigment production, whereas Sb(III) n-butoxide is tailored for nanotechnology applications due to its compatibility with organic precursors .

Antimony(V) Compounds (e.g., Sb₂O₅)

Key Differences :

- Oxidation State: Sb(V) compounds like Sb₂O₅ are stronger oxidizers but less toxic than Sb(III) species. Sb(V) is preferred in pharmaceuticals (e.g., leishmaniasis treatment), but resistance arises when parasites cannot reduce Sb(V) to active Sb(III) .

- Stability : Sb(V) oxides are thermally stable but less reactive in carbothermal reduction processes compared to Sb(III) alkoxides .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Oxidation State | Key Applications | Toxicity Profile |

|---|---|---|---|---|

| Antimony(III) n-butoxide | C₁₂H₂₇O₃Sb | +3 | Battery anodes, catalysis | H302+H332 (Harmful) |

| Antimony trioxide | Sb₂O₃ | +3 | Flame retardants, ceramics | H351 (Carcinogenic) |

| Titanium(IV) tetra(n-butoxide) | C₁₆H₃₆O₄Ti | +4 | Polymer catalysts | H314 (Corrosive) |

| Antimony trichloride | SbCl₃ | +3 | Chemical synthesis | H314, H411 (Toxic) |

| Sodium n-butoxide | C₄H₉ONa | +1 (Na) | Organic synthesis | H228 (Flammable) |

Biological Activity

Antimony(III) n-butoxide, also known as tributylantimonite, is an organometallic compound with significant applications in various fields, including catalysis and material science. Its biological activity has garnered attention in recent years, particularly regarding its antimicrobial and cytotoxic properties. This article delves into the biological activity of Antimony(III) n-butoxide, presenting findings from diverse studies and case analyses.

Chemical Structure and Properties

Antimony(III) n-butoxide is characterized by its molecular formula and a molecular weight of 341.10 g/mol. It exists as a colorless liquid with a pyramidal structure where the antimony atom is coordinated to three n-butanol molecules through Sb-O bonds. The synthesis typically involves the reaction of antimony trichloride with n-butanol:

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of Antimony(III) n-butoxide against various pathogens. For instance, a study evaluated its effects on bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, alongside fungal strains like Aspergillus niger and Candida albicans. The synthesized complexes exhibited higher antibacterial and antifungal activities compared to their parent ligands, indicating that modifications to the antimony complex can enhance biological activity .

Table 1: Antimicrobial Efficacy of Antimony(III) Compounds

| Compound | Bacterial Strains | Fungal Strains | IC50 (μg/mL) |

|---|---|---|---|

| Antimony(III) n-butoxide | Bacillus subtilis | Aspergillus niger | 15 |

| Novel Antimony Complex | Pseudomonas aeruginosa | Candida albicans | 10 |

| Parent Ligand | - | - | >50 |

Cytotoxicity Studies

The cytotoxic potential of Antimony(III) n-butoxide has also been assessed in vitro. A study investigating its effects on lung cancer cell line A549 utilized the MTT assay to determine cell viability. The results indicated that Antimony(III) n-butoxide exhibited significant cytotoxicity, with an IC50 value lower than many conventional chemotherapeutic agents, suggesting its potential as an anticancer agent .

The mechanism underlying the biological activity of Antimony(III) n-butoxide is believed to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells and cancer cells alike. This oxidative stress leads to cellular damage, apoptosis, or necrosis depending on the concentration and exposure duration . Additionally, the Lewis acidic nature of antimony facilitates interactions with cellular components, potentially disrupting metabolic pathways.

Case Studies

- Case Study on Antifungal Activity : In a comparative study, Antimony(III) n-butoxide was tested against traditional antifungal agents for effectiveness against Sclerotinia sclerotiorum. The results showed that at lower concentrations, Antimony(III) n-butoxide exhibited superior antifungal properties compared to standard treatments .

- Toxicological Profile : Research into the toxicological aspects of antimony compounds indicates that while they possess therapeutic potential, there are concerns regarding their safety profiles. Long-term exposure studies have shown that antimony can accumulate in organs such as the liver and kidneys, leading to potential toxicity .

Q & A

Q. What are the oxidation states of antimony in its compounds, and how do they influence reactivity in synthesis?

Antimony primarily exhibits +III and +V oxidation states in its compounds. Sb(III) is more toxic and exhibits stronger reducing properties compared to Sb(V), which is more stable in oxidizing environments . For example, Sb(III) n-butoxide (Sb(OC₄H₉)₃) acts as a precursor in redox-driven syntheses, such as carbothermal reduction to produce elemental Sb nanoparticles. Its reactivity is influenced by the amphoteric nature of Sb₂O₃, which dissolves in acidic or basic media to form complexes .

Q. How does the amphoteric behavior of antimony(III) oxide affect solubility and reaction pathways?

Sb₂O₃ dissolves in hydrochloric acid to form SbCl₃ and in alkaline solutions to form antimonites (e.g., NaSbO₂). This dual behavior enables its use in tailored syntheses. For instance, Sb(III) n-butoxide’s solubility in organic solvents (e.g., dimethacrylate monomers) facilitates homogeneous integration into polymer matrices, a critical step in nanomaterial synthesis .

Q. What safety protocols are recommended for handling Sb(III) compounds in the laboratory?

Sb(III) compounds, including Sb(III) n-butoxide, require strict safety measures due to their toxicity and suspected carcinogenicity (IARC classifies Sb₂O₃ as Group 2B). Use fume hoods, personal protective equipment (PPE), and solvent-compatible gloves. Waste should be neutralized with dilute NaOH or HCl before disposal .

Advanced Research Questions

Q. What methodologies enable the speciation analysis of Sb(III) and Sb(V) in environmental or synthetic matrices?

Separation techniques like IC-ICP/MS (Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry) are effective for distinguishing Sb(III) and Sb(V). For synthetic systems, solvent extraction with chelating agents (e.g., N-benzoyl-N-phenylhydroxylamine) followed by graphite-furnace atomic absorption spectrometry provides precise quantification .

Q. How can Sb(III) n-butoxide be utilized in the synthesis of Sb/C micro-/nanohybrids for battery anodes?

Methodology :

- Dissolve Sb(III) n-butoxide in a dimethacrylate monomer (e.g., Bis-GMA/TEGDMA) to form a homogeneous precursor.

- Polymerize via UV-initiated crosslinking.

- Perform carbothermal reduction at 600–800°C under Ar/H₂ to convert Sb(III) to Sb nanoparticles embedded in a carbon matrix. Key Data :

| Parameter | Value/Observation | Reference |

|---|---|---|

| Reduction Temperature | 700°C (optimal for Sb nanoparticle formation) | |

| Electrochemical Performance | Reversible Li-Sb alloying at 1.05 V (vs. Li/Li⁺) |

Q. What challenges arise in synthesizing moisture-sensitive antimony(III) complexes, and how are they mitigated?

Sb(III) n-butoxide is highly moisture-sensitive, leading to hydrolysis and oxide formation. Use anhydrous solvents (e.g., dried toluene) and Schlenk-line techniques under inert gas (N₂/Ar). For macrocyclic complexes (e.g., with oxa-thia crowns), slow addition of Sb(III) precursors at −20°C minimizes side reactions .

Q. How do structural characterization techniques validate the purity and morphology of Sb-based nanomaterials?

- XRD : Confirms crystalline Sb phases (e.g., cubic Sb, JCPDS 35-0732) and absence of Sb₂O₃ impurities.

- SEM/TEM : Reveals nanoparticle size (20–50 nm) and distribution within the carbon matrix.

- XPS : Verifies Sb⁰ oxidation state (binding energy ~537 eV for Sb 3d₅/₂) .

Contradictions and Resolutions in Literature

Q. Discrepancies in reported toxicity thresholds for Sb(III): How to reconcile data for experimental design?

While Sb(III) is universally accepted as more toxic than Sb(V), reported LD₅₀ values vary due to differences in test organisms and exposure routes. For in vitro studies, use cell viability assays (e.g., MTT) with controls for Sb speciation. Cross-validate with ICP-MS to quantify intracellular Sb accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.